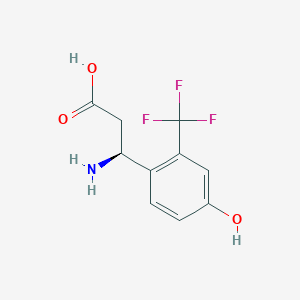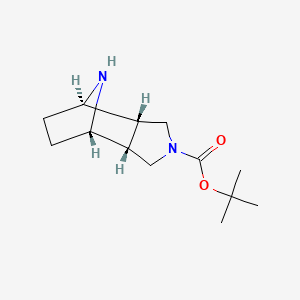![molecular formula C8H5FN2O2 B13038168 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions involving halogenation, cyclization, and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of probes and assays to investigate biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials
作用机制
The mechanism of action of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .
相似化合物的比较
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Pyrrolo[3,4-c]pyridine derivatives: These isomers have different arrangements of the pyrrole and pyridine rings, leading to distinct chemical and biological properties.
Uniqueness: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This fluorinated compound often exhibits enhanced stability, bioavailability, and target specificity compared to its non-fluorinated counterparts .
属性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC 名称 |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)4-1-2-10-6(4)5/h1-3,10H,(H,12,13) |
InChI 键 |
JRDFZGBEAPFXRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=NC=C2F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
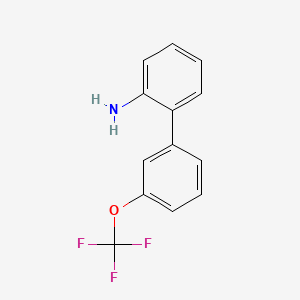
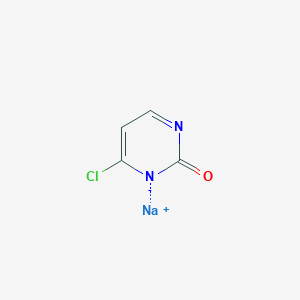
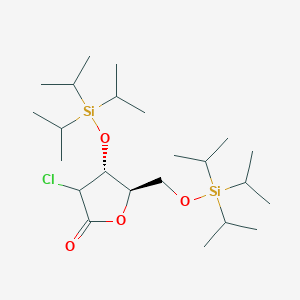
![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)
![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)
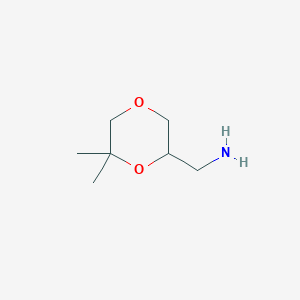
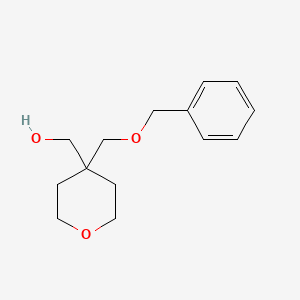
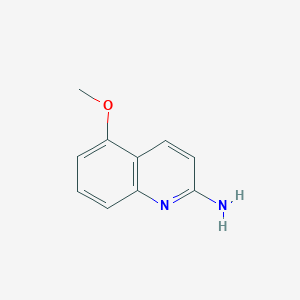
![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)
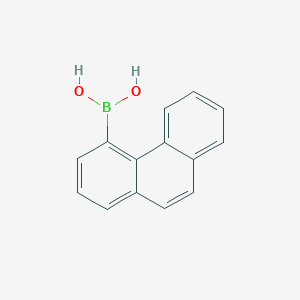
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)
